molecular formula C14H7BrClNO2 B5508989 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one

2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one

Cat. No.: B5508989
M. Wt: 336.57 g/mol
InChI Key: GNYDRHNFZHVOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C14H7BrClNO2 and its molecular weight is 336.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.93487 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Suzuki–Miyaura Cross-Coupling

A study demonstrated the use of 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one derivatives in Suzuki–Miyaura cross-coupling reactions to increase appendage diversity on 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, yielding biaryl products with high efficiency (Yu et al., 2013).

Synthesis of Quinazolinones

Another research highlighted the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one and its transformation into various quinazolinone derivatives, showcasing the versatility of benzoxazine compounds in synthesizing bioactive molecules (Patel et al., 2006).

Antimicrobial Activity

Quinazolinone Derivatives

The antimicrobial properties of quinazolinone derivatives synthesized from 2-alkyl-6-bromo-3,1-benzoxazine-4-one were investigated, indicating their potential in developing new antimicrobial agents (Patel et al., 2006).

Lipid Alteration Properties

Hypolipidemic Activities

A series of 4H-3,1-benzoxazin-4-ones, including compounds with a bromophenyl group, demonstrated significant lipid-altering properties in rats, including hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating effects (Fenton et al., 1989).

Agronomic Utility

Allelochemicals from Gramineae

Benzoxazinones and related compounds, including those derived from benzoxazine structures, have been studied for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds' potential agronomic utility, including their roles in crop protection and as natural herbicide models, has been extensively researched (Macias et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, bromophenols have been used in the synthesis of ABAD inhibitors, which have potential in treating Alzheimer’s and cancer .

Safety and Hazards

While specific safety data for this compound is not available, bromophenols can be harmful if swallowed and cause serious eye irritation .

Future Directions

The future directions would depend on the specific applications of this compound. Bromophenols have shown promise in medicinal chemistry, particularly in the development of treatments for diseases such as Alzheimer’s and cancer .

Properties

IUPAC Name

2-(2-bromophenyl)-7-chloro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-11-4-2-1-3-9(11)13-17-12-7-8(16)5-6-10(12)14(18)19-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDRHNFZHVOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.